molecular formula C48H72O14 B106482 8,9-Z-Abamectin B1a CAS No. 113665-89-7

8,9-Z-Abamectin B1a

Cat. No.: B106482
CAS No.: 113665-89-7
M. Wt: 873.1 g/mol
InChI Key: RRZXIRBKKLTSOM-WEWDGTPISA-N
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Description

8,9-Z-Abamectin B1a is a derivative of the avermectin family, which are macrocyclic lactone compounds produced by the soil bacterium Streptomyces avermitilis. This compound is known for its potent antiparasitic properties and is widely used in agriculture and veterinary medicine to control a variety of pests and parasites .

Mechanism of Action

Target of Action

8,9-Z-Abamectin B1a, a member of the avermectin family, primarily targets the glutamate-gated chloride channels found in invertebrate nerve and muscle cells . These channels play a crucial role in the transmission of signals in the nervous system.

Mode of Action

The compound interacts with its targets by binding to the glutamate-gated chloride channels . This binding increases the membrane permeability to chloride ions, leading to hyperpolarization of these cells . The hyperpolarization results in paralysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the neuronal signaling in invertebrates. By binding to the glutamate-gated chloride channels, the compound disrupts the normal functioning of the nervous system, leading to paralysis and death .

Pharmacokinetics

It is known that the compound has a low aqueous solubility , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of neuronal signaling in invertebrates. The compound’s binding to the glutamate-gated chloride channels leads to an increase in membrane permeability to chloride ions, causing hyperpolarization of the cells . This hyperpolarization results in paralysis and death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It also has a low aqueous solubility , which may affect its distribution in the environment and its interaction with its targets.

Biochemical Analysis

Biochemical Properties

8,9-Z-Abamectin B1a interacts with various enzymes, proteins, and other biomolecules. It is known to block the transfer of electrical activity in muscle and nerve cells by stimulating the binding of gamma-aminobutyric acid (GABA) at nerve endings .

Cellular Effects

This compound has been found to exhibit anti-proliferative activity towards cancer cells. For instance, it has shown potential anti-proliferative and anticancer effects in HCT-116 cells by enhancing the stability of microtubules .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with GABA receptors, leading to hyperpolarization and paralysis of the cells . It also promotes tubulin polymerization, which is crucial for maintaining the structure and function of cells .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits its effects in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. High doses of the compound have been found to induce negative reproduction effects .

Metabolic Pathways

It is known that the compound interacts with GABA receptors, which play a crucial role in the nervous system .

Transport and Distribution

Due to its lipophilic nature, it tends to accumulate in fatty tissues and the liver .

Subcellular Localization

Given its interaction with GABA receptors and tubulin, it is likely that it localizes to areas where these structures are abundant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Z-Abamectin B1a involves the fermentation of Streptomyces avermitilis, followed by a series of chemical modifications. The fermentation process typically uses a nutrient-rich medium containing sources of carbon, nitrogen, and essential minerals. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to optimize the production of avermectins .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation followed by extraction and purification processes. The fermentation broth is first filtered to remove the biomass, and the filtrate is then subjected to solvent extraction to isolate the avermectins. The crude extract is further purified using chromatographic techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 8,9-Z-Abamectin B1a undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups that can enhance its biological activity or stability .

Scientific Research Applications

8,9-Z-Abamectin B1a has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 8,9-Z-Abamectin B1a is unique due to its specific structural modifications, which confer distinct biological activities and stability compared to other avermectins. Its ability to selectively target glutamate-gated chloride channels makes it a valuable tool in both agricultural and medical applications .

Properties

CAS No.

113665-89-7

Molecular Formula

C48H72O14

Molecular Weight

873.1 g/mol

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one

InChI

InChI=1S/C48H72O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-45,49-50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14-/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1

InChI Key

RRZXIRBKKLTSOM-WEWDGTPISA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C\4/CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

Synonyms

(8Z)-5-O-Demethylavermectin A1a;  Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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